![molecular formula C21H22N2O2S B2487817 2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide CAS No. 1235670-76-4](/img/structure/B2487817.png)
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide
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Overview
Description
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery, medicinal chemistry, and chemical biology. The compound is also known as ETPB and is a member of the benzamide family of compounds.
Scientific Research Applications
- Researchers have explored the atroposelective synthesis of 2-(quinolin-8-yl)benzyl alcohols using biocatalytic dynamic kinetic resolutions (DKR) . This process involves the selective reduction of carbonyl groups catalyzed by commercial ketoreductases (KREDs). The resulting alcohols can exist as different atropoisomers, depending on the choice of biocatalyst.
- Quinolin-8-yloxy-substituted zinc(II) phthalocyanines (ZnPcs) have been investigated for their potential in enhancing photodynamic therapy (PDT) . PDT is an innovative treatment for various tumors. These compounds may play a role in sensitizing cancer cells to light-induced damage.
- An unexpected three-component reaction involving quinoxalin-2(1H)-ones, tert-butyl peroxybenzoate (TBPB), and hexafluoroisopropanol (HFIP) has been described . Under CuBr-catalyzed and TBPB-oxidized conditions, hydroxyhexafluoroisobutylated quinoxalin-2(1H)-ones are formed.
Atroposelective Synthesis
Enhancing Photodynamic Therapy (PDT)
Copper-Catalyzed C–H Functionalization
Mechanism of Action
Target of Action
Compounds with similar structures have been used in photodynamic therapy (pdt), a promising treatment for various tumors .
Mode of Action
Compounds with similar structures have been shown to undergo atroposelective carbonyl reduction catalyzed by commercial ketoreductases (kreds) . This reaction generally reaches high conversions and excellent enantiomeric excesses .
Biochemical Pathways
Compounds with similar structures have been involved in reactions that likely involve a nucleophilic addition–elimination process .
Result of Action
Compounds with similar structures have been shown to form a variety of hydroxyhexafluoroisobutylated quinoxalin-2 (1h)-ones under certain conditions .
properties
IUPAC Name |
2-ethylsulfanyl-N-(3-quinolin-8-yloxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-2-26-19-12-4-3-10-17(19)21(24)23-14-7-15-25-18-11-5-8-16-9-6-13-22-20(16)18/h3-6,8-13H,2,7,14-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLHNXRJRPWJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(3-(quinolin-8-yloxy)propyl)benzamide |
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